3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
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Description
3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound with the CAS number 672950-61-7 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
While the physical and chemical properties of this compound are mentioned in the search results , specific details such as melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Corrosion Inhibition Properties
- Substitution and Temperature Impact : Derivatives of 1,3,4-oxadiazole, including similar compounds, demonstrate effective corrosion inhibition properties for mild steel in acidic environments. These inhibitors form a protective layer on the steel surface, indicating potential application in materials science and engineering (Ammal, Prajila & Joseph, 2018).
Synthesis and Characterization
- Seco-Acylo-Nucleoside Analogues : Research involving the synthesis of derivatives from cinnamic acid, including compounds analogous to 3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide, shows promise in the development of new chemical entities with potential biological applications (Rahmouni & Othman, 2019).
Photodynamic Therapy
- Photosensitizers for Cancer Treatment : Certain 1,3,4-oxadiazole derivatives demonstrate properties useful in photodynamic therapy, particularly as Type II photosensitizers, indicating potential applications in cancer treatment (Pişkin, Canpolat & Öztürk, 2020).
Biological Activities
- Antimicrobial and Anti-inflammatory Properties : Research shows that derivatives of 1,3,4-oxadiazole possess notable antibacterial, anti-inflammatory, and antinociceptive activities. This suggests applications in developing new pharmaceutical agents (Bassyouni, All, Haggag, Mahmoud, Sarhan & Abdel-Rehim, 2012).
Antibacterial Activity in Agriculture
- Rice Bacterial Leaf Blight Treatment : Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight. These compounds also enhance plant resistance against the pathogen, showing potential in agricultural applications (Shi, Li, Wang, Gao, Wu, Song & Hu, 2015).
Antitubercular Agents
- Activity Against Mycobacterium tuberculosis : Derivatives of 1,3,4-oxadiazole, including similar compounds, have been identified as potent antitubercular agents, effective against both replicating and nonreplicating strains of Mycobacterium tuberculosis. This highlights their potential in addressing tuberculosis (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová & Roh, 2016).
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-6-5-9-16(12-14)13-22-18-20-19-17(21-18)11-10-15-7-3-2-4-8-15/h2-12H,13H2,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQUENCLJDUEH-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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